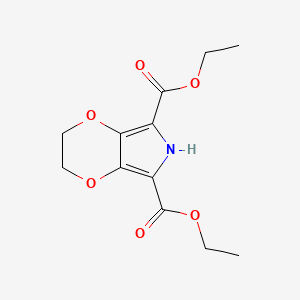

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Descripción general

Descripción

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate: is an organic compound with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol . This compound is known for its role as a starting monomer in the synthesis of various conductive and electrooptical polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate typically involves the reaction of 3,4-ethylenedioxypyrrole with diethyl oxalate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Polymerization to Form Conductive Polymers

The compound serves as a monomer for synthesizing poly(3,4-ethylenedioxypyrrole) (PEDOP) through oxidative polymerization. This process involves:

-

Oxidative coupling using chemical or electrochemical methods.

-

Post-polymerization modifications to enhance electronic properties.

Key Data:

PEDOP derivatives exhibit parahydrophobic surfaces (water contact angles >140°) and tunable conductivity, making them suitable for bioelectronic applications .

Hydrolysis of Ester Groups

The diethyl ester groups undergo acid-catalyzed hydrolysis to yield dicarboxylic acid derivatives, critical for further functionalization.

Reaction Pathway:

-

Demethylation : Treatment with H₂SO₄ in trifluoroacetic acid (TFA) at 90°C.

-

Ester cleavage : Produces 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.

Experimental Results:

| Substrate (R-group) | Reagents | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| R = butyl | H₂SO₄, TFA, anisole | 90°C | 1 h | 51% | >95% | |

| R = hexyl | H₂SO₄, TFA, anisole | 90°C | 1 h | 94% | >95% | |

| R = dodecyl | H₂SO₄, TFA, anisole | 90°C | 1 h | 14% | >95% |

Longer alkyl chains (e.g., dodecyl) reduce reaction efficiency due to steric hindrance .

General Protocol:

-

React with alkane-1,2-diols (2.0 eq) in anhydrous THF.

-

Use triphenylphosphine (2.0 eq) and diethyl azodicarboxylate (DEAD, 2.4 eq) as catalysts.

Example:

Alkylation at the Ethylenedioxy Bridge

The ethylenedioxy group undergoes O-alkylation under phase-transfer catalysis (PTC) conditions.

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Dicyclohexyl-18-crown-6 | |

| Co-catalyst | KI | |

| Solvent | 1,2-Dichloroethane | |

| Temperature | 75°C | |

| Molar ratio (substrate:DCE) | 1:125 |

Outcome:

Reduction and Oxidation Pathways

While direct data on redox reactions of the compound is limited in provided sources, analogous systems suggest:

-

Reduction : Possible conversion of ester groups to alcohols using LiAlH₄.

-

Oxidation : Formation of quinone-like structures under strong oxidizing conditions (e.g., KMnO₄/H⁺).

Aplicaciones Científicas De Investigación

Chemical Applications

Conductive Polymers

DEEDP serves as a crucial monomer in the synthesis of conductive polymers. These polymers are significant in electronics due to their ability to conduct electricity while maintaining flexibility and lightweight properties. The polymerization of DEEDP leads to materials that can be used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Electrochemical Devices

Research has shown that DEEDP can be employed in electrochemical devices such as sensors and batteries. The compound's ability to form stable conductive networks enhances the efficiency of charge transport within these devices .

Biological Applications

Bioelectronics

In the realm of bioelectronics, DEEDP has been investigated for its potential use in biosensors and drug delivery systems. Its biocompatibility makes it suitable for integration into biological environments, allowing for real-time monitoring of biochemical processes .

Case Study: Biosensor Development

A study demonstrated the use of DEEDP-based polymers in developing biosensors capable of detecting glucose levels in diabetic patients. The conductive properties of the polymer facilitated rapid electron transfer, leading to enhanced sensitivity and specificity .

Material Science Applications

Electrooptical Materials

DEEDP is utilized in producing electrooptical materials that find applications in displays and optical switches. The unique molecular structure of DEEDP contributes to its favorable optical properties, making it a candidate for advanced optical devices .

Case Study: Optical Device Fabrication

Research involving the fabrication of electrochromic devices using DEEDP revealed that the polymer exhibited reversible color changes upon electrical stimulation, highlighting its potential for use in smart windows and displays .

Mecanismo De Acción

The mechanism of action of Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate involves its polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated system formed by the pyrrole ring and the ethylenedioxy groups . The molecular targets and pathways involved include the interaction with electronic devices and the facilitation of electron transfer processes .

Comparación Con Compuestos Similares

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid: Similar structure but lacks the ethyl ester groups.

Diethyl-1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate: Contains a benzyl group, which alters its electronic properties.

Uniqueness: Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is unique due to its specific combination of ethyl ester groups and the ethylenedioxy bridge, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in conductive and electrooptical polymers .

Actividad Biológica

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (DEEDP) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique biological activities and potential applications. This article provides an in-depth examination of the biological activity of DEEDP, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with ethylene dioxo groups and two carboxylate substituents. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O6 |

| Molecular Weight | 270.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of DEEDP is primarily attributed to its ability to interact with specific cellular targets. Research indicates that DEEDP exhibits inhibitory effects on various signaling pathways crucial for cell proliferation and survival.

- Epidermal Growth Factor Receptor (EGFR) Inhibition : DEEDP has been shown to inhibit EGFR kinase activity, which disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT. These pathways are vital for cancer cell growth and survival, indicating that DEEDP may have potential as an anticancer agent.

- Antioxidant Activity : Studies suggest that DEEDP possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity may contribute to its cytoprotective effects in various cellular models .

Anticancer Activity

A series of in vitro studies evaluated the anticancer efficacy of DEEDP against several cancer cell lines:

- MCF-7 (Breast Cancer) : DEEDP demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.

- HepG-2 (Liver Cancer) : The compound exhibited a dose-dependent inhibition of cell proliferation, with apoptosis being confirmed through flow cytometry analysis.

- HCT-116 (Colon Cancer) : DEEDP treatment resulted in G1 phase cell cycle arrest, suggesting a mechanism that prevents cancer cell replication.

Antioxidant Effects

In a study assessing oxidative stress markers in C2C12 myoblasts treated with DEEDP, results showed a marked decrease in malondialdehyde levels and an increase in glutathione content, indicating enhanced cellular defense mechanisms against oxidative damage .

Research Findings

Recent publications have highlighted the multifaceted biological activities of DEEDP:

- Cell Proliferation Inhibition : Research published in ACS Chemical Materials demonstrated that DEEDP effectively inhibits the proliferation of various cancer cell lines through EGFR pathway modulation .

- Neuroprotective Effects : A study indicated that DEEDP may protect neuronal cells from apoptosis induced by neurotoxic agents, providing insights into its potential use in neurodegenerative diseases .

Propiedades

IUPAC Name |

diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLDMMBRDYVWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584523 | |

| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-19-1 | |

| Record name | Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.